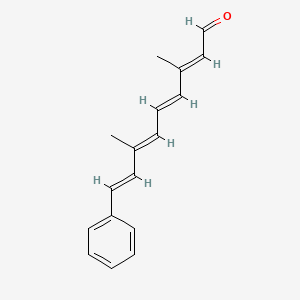

Isonicotinic acid, furfurylidenehydrazide

Overview

Description

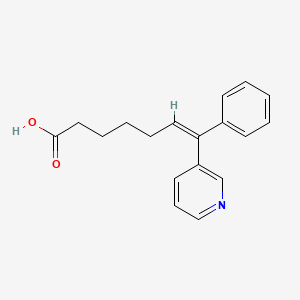

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . Isoniazid is the hydrazide of isonicotinic acid .

Synthesis Analysis

The synthesis of isonicotinic acid hydrazide derivatives has been reported in several studies . The permanganic oxidation of isonicotinic acid led to its hydrazide . The isonicotinic acid hydrazide (INH) was used as a starting material in the synthesis of a new series of substituted 1,2,4-triazoles .Molecular Structure Analysis

The molecular structure and conformational analysis of isonicotinic acid hydrazide were investigated by Ab initio and density functional theory DFT/B3LYP levels of theory . The structure of isonicotinic acid is also available as a 2D Mol file .Chemical Reactions Analysis

The reaction of isonicotinic acid hydrazide with copper has been studied . The permanganic oxidation of isonicotinic acid led to its hydrazide .Physical And Chemical Properties Analysis

Isonicotinic acid is a white to off-white crystalline solid with a molar mass of 123.111 g·mol−1. It has a melting point of 310 °C (590 °F; 583 K) and sublimes .Scientific Research Applications

Target for Antituberculosis Drugs

Isoniazid, derived from isonicotinic acid, targets the inhA gene in Mycobacterium tuberculosis, conferring resistance to both isoniazid and ethionamide. This target is involved in mycolic acid biosynthesis, crucial for the bacterial cell wall (Somoza et al., 1994). Additionally, isoniazid inhibits the β-ketoacyl ACP synthase, KasA, involved in mycolic acid precursor synthesis, with mutations in KasA linked to drug resistance (Mdluli et al., 1998).

Inhibition of Iron-Promoted Hydroxyl Radical Formation

Isonicotinic acid derivatives, like the pro-chelating agent BSIH, inhibit iron-promoted hydroxyl radical formation, preventing oxidative damage. This is achieved by sequestering Fe3+ ions, highlighting potential applications in mitigating oxidative stress-related diseases (Charkoudian et al., 2006).

Inhibition of Transpeptidation Relevant for Blood Coagulation

Isonicotinic acid hydrazide inhibits the crosslinking of fibrin, a critical step in blood coagulation. This suggests potential therapeutic applications in managing conditions related to blood clotting (Lorand & Jacobsen, 1967).

Generation of Nitric Oxide with Antimycobacterial Action

Upon activation by the catalase-peroxidase KatG in Mycobacterium tuberculosis, isoniazid generates nitric oxide (NO˙), which directly contributes to its antimycobacterial action. This underscores the therapeutic potential of generating reactive species for bacterial inhibition (Timmins et al., 2004).

Resistance Mechanisms in Plants

Studies on tobacco callus cells resistant to isonicotinic acid hydrazide, used as a selective agent for photorespiratory pathway inhibition, have shown altered enzyme properties that were transferred through regeneration and seed progeny. This research provides insights into resistance mechanisms at the cellular level in plants (Zelitch & Berlyn, 1982).

Mechanism of Action

Isoniazid is a prodrug that inhibits the formation of the mycobacterial cell wall. Isoniazid must be activated by KatG, a bacterial catalase-peroxidase enzyme in Mycobacterium tuberculosis. KatG catalyzes the formation of the isonicotinic acyl radical, which spontaneously couples with NADH to form the nicotinoyl-NAD adduct .

Safety and Hazards

Future Directions

There are ongoing studies on the hybrid design of isonicotinic acid hydrazide derivatives, including machine learning studies, synthesis, and biological evaluation of their anti-tuberculosis activity . Defense-related phytohormones such as jasmonic acid (JA), salicylic acid (SA), and their derivatives could induce plant defense priming when applied exogenously .

properties

IUPAC Name |

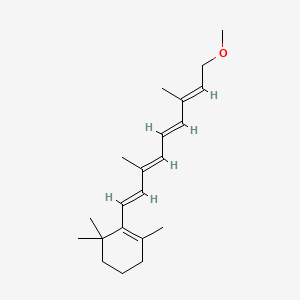

N-[(E)-furan-2-ylmethylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-11(9-3-5-12-6-4-9)14-13-8-10-2-1-7-16-10/h1-8H,(H,14,15)/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGABHAPRCRJSP-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6956-53-2 | |

| Record name | Furfural isonicotinoylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006956532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC65050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ISONICOTINICFURFURYLIDENEHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURAL ISONICOTINOYLHYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977S5K5PYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1238022.png)

![(2R,3R)-2,3-Dihydroxybutanedioic acid;2-[(E)-2-phenylethenyl]-4,5-dihydro-1H-imidazole](/img/structure/B1238037.png)

![2-[[[(Z)-4-aminobut-2-enyl]-methyl-amino]methyl]-5-(6-aminopurin-9-yl)tetrahydrofuran-3,4-diol](/img/structure/B1238038.png)